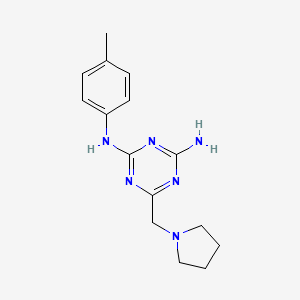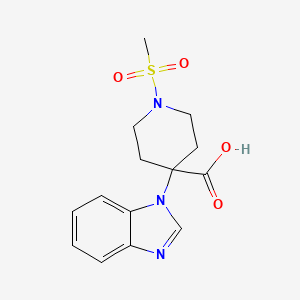
N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of specific enzymes such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, this compound can disrupt the signaling pathways that lead to the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects in various studies. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine for lab experiments include its high potency and selectivity for specific enzymes. It also has good solubility in various solvents, making it easy to use in experiments. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine. One direction is to further investigate its potential as a kinase inhibitor for the treatment of various diseases. Another direction is to study its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves the reaction of 4-methylbenzaldehyde, pyrrolidine, and cyanoguanidine. The reaction is carried out in the presence of a catalyst such as sodium methoxide or potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a kinase inhibitor, which can be used to treat various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-N-(4-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-4-6-12(7-5-11)17-15-19-13(18-14(16)20-15)10-21-8-2-3-9-21/h4-7H,2-3,8-10H2,1H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLIZQENHBFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)
![1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5321588.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5321592.png)


![3-(butylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321622.png)